Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Overview
Description
Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a useful research compound. Its molecular formula is C11H9FO3 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorine atom and a carboxylate group in its structure suggests it could participate in hydrogen bonding and electrostatic interactions with its targets .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
Understanding these effects would require knowledge of the compound’s targets and mode of action .
Biochemical Analysis
Biochemical Properties
Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as esterases and oxidoreductases, facilitating hydrolysis and redox reactions. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, leading to conformational changes that enhance or inhibit enzyme activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access. Conversely, it can activate esterases by inducing conformational changes that enhance substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but may degrade under prolonged exposure to light and heat. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate enzyme activity and cellular processes. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and esterases. These interactions can lead to the formation of metabolites that may further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as concentration gradients and binding affinities .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enables the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Properties
IUPAC Name |
methyl 6-fluoro-3-oxo-1,2-dihydroindene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-15-11(14)8-5-7-6(4-9(8)12)2-3-10(7)13/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSGXTIKKUDEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCC(=O)C2=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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